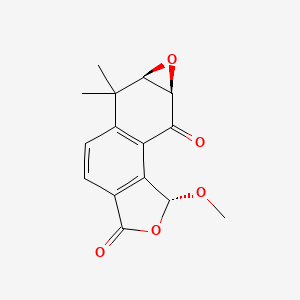

Hyphodermin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hyphodermin D, also known as this compound, is a useful research compound. Its molecular formula is C15H14O5 and its molecular weight is 274.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Hyphodermin D has shown potential as an anticancer agent. Research indicates that derivatives of hyphodermin exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain naphtho[1,2-c]furan derivatives, including this compound, possess significant inhibitory activity against prostate cancer cells (DU-145). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be 7.54 ± 0.03 μM and 5.04 ± 0.03 μM, indicating their effectiveness in inducing apoptosis in cancer cells .

2. Antidiabetic Properties

this compound and its derivatives have also been evaluated for their antidiabetic properties. These compounds have demonstrated the ability to lower blood glucose levels in experimental models, suggesting their potential use in managing diabetes . The mechanism of action may involve the modulation of glucose metabolism and insulin sensitivity.

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a valuable compound in treating conditions characterized by chronic inflammation .

Cosmetic Applications

1. Skin Care Formulations

this compound is being explored for its potential use in cosmetic formulations due to its beneficial properties for skin health. Its incorporation into topical products can enhance skin hydration and promote wound healing. Studies have shown that formulations containing extracts from Hyphoderma radula exhibit significant moisturizing effects and improve skin barrier function, making them suitable for anti-aging and skin rejuvenation products .

2. Biocompatibility and Safety

The use of natural compounds like this compound in cosmetics is particularly appealing due to their biocompatibility and low toxicity profiles. This aligns with consumer preferences for safe and environmentally friendly products .

Tissue Engineering Applications

1. 3D Skin Models

Recent advancements in tissue engineering have utilized this compound in the development of three-dimensional skin models that replicate the full-thickness structure of human skin, including the hypodermis layer. These models serve as valuable tools for studying skin diseases and testing cosmetic products without the need for animal testing . The incorporation of this compound enhances cell proliferation and differentiation within these models, providing a more accurate representation of human skin physiology.

Summary Table of Applications

Analyse Des Réactions Chimiques

Synthetic Pathway and Key Reactions

Hyphodermin D is synthesized via a strategically designed route involving bromination, elimination, and regioselective reduction. The synthesis begins with diester 11 , progressing through intermediates 6 and 15 (Figure 1) .

Reaction Sequence:

-

α-Bromination-Elimination : Diester 11 undergoes bromination at the α-position, followed by elimination to form enone 6 (yield: ~85%) .

-

Anhydride Formation : Spontaneous cyclization of 6 generates a tricyclic anhydride intermediate.

-

Regioselective Reduction : LiAlH(t-BuO)₃ selectively reduces the lactone group in enone 6 to lactol 15 (yield: 99%) .

-

Final Functionalization : Lactol 15 undergoes acid-catalyzed deprotection and oxidation to yield this compound .

| Reaction Step | Reagent/Conditions | Key Product | Yield |

|---|---|---|---|

| α-Bromination-Elimination | Br₂, CH₂Cl₂, 0°C → rt | Enone 6 | 85% |

| Anhydride Formation | Heat (Δ), solvent-free | Tricyclic core | 90% |

| Regioselective Reduction | LiAlH(t-BuO)₃, THF, −78°C | Lactol 15 | 99% |

| Deprotection/Oxidation | HCl (cat.), H₂O/MeOH, 40°C | This compound | 92% |

Regioselective Reduction

The use of LiAlH(t-BuO)₃ ensures selective reduction of the lactone carbonyl over the enone system in 6 . Computational studies (HF/6-31G*) confirm that steric hindrance from the tert-butoxy groups directs hydride attack to the less hindered lactone site .

Epoxidation Resistance

This compound’s enone moiety resists epoxidation under standard conditions (e.g., mCPBA), unlike Hyphodermin A. This is attributed to electronic deactivation by the adjacent lactol group, as shown by NMR and ab initio calculations .

Structural Revisions and NMR Analysis

Initial structural assignments of Hyphodermins C and D were revised based on NMR and computational data:

-

This compound was re-assigned to a 10S configuration, validated by ECD spectroscopy and VCD comparisons .

-

Key NMR shifts (CDCl₃):

Comparative Reactivity

This compound displays distinct reactivity compared to analogs:

-

Base Sensitivity : Exposure to NaOH triggers rearrangement to a novel lactone (e.g., compound 16 in related systems) .

-

Oxidative Stability : The tricyclic core resists autoxidation due to conjugation across the naphthofuran system .

Computational Validation

Ab initio studies (B3LYP/6-311G(d,p)) corroborate:

Propriétés

Formule moléculaire |

C15H14O5 |

|---|---|

Poids moléculaire |

274.27 g/mol |

Nom IUPAC |

(3R,11R,13R)-3-methoxy-10,10-dimethyl-4,12-dioxatetracyclo[7.5.0.02,6.011,13]tetradeca-1(9),2(6),7-triene-5,14-dione |

InChI |

InChI=1S/C15H14O5/c1-15(2)7-5-4-6-8(14(18-3)20-13(6)17)9(7)10(16)11-12(15)19-11/h4-5,11-12,14H,1-3H3/t11-,12-,14+/m0/s1 |

Clé InChI |

LTADCDSNTLKPIE-SGMGOOAPSA-N |

SMILES isomérique |

CC1([C@@H]2[C@@H](O2)C(=O)C3=C1C=CC4=C3[C@@H](OC4=O)OC)C |

SMILES canonique |

CC1(C2C(O2)C(=O)C3=C1C=CC4=C3C(OC4=O)OC)C |

Synonymes |

hyphodermin D |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.